Ethylamine-N,N-d2
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylamine-N,N-d2 can be synthesized through several methods. One common approach is the nucleophilic substitution of haloalkanes with deuterated ammonia (ND3). This reaction typically requires a large excess of deuterated ammonia to ensure the formation of the primary amine . Another method involves the reductive amination of acetaldehyde with deuterated ammonia and a reducing agent such as hydrogen gas .
Industrial Production Methods
Industrial production of this compound often involves the catalytic reaction of ethanol with deuterated ammonia in the presence of an oxide catalyst. This process co-produces diethylamine and triethylamine . The reaction conditions are carefully controlled to maximize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethylamine-N,N-d2 undergoes various chemical reactions typical of primary alkyl amines. These include:
Acylation: Reaction with acyl chlorides to form amides.
Protonation: Reaction with acids to form ammonium salts.
Oxidation: Reaction with strong oxidizers like potassium permanganate to form acetaldehyde.
Common Reagents and Conditions
Acylation: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Protonation: Strong acids like hydrochloric acid or sulfuric acid.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Acylation: Formation of N-acylated ethylamine derivatives.
Protonation: Formation of ethylammonium salts.
Oxidation: Formation of acetaldehyde.
Scientific Research Applications
Ethylamine-N,N-d2 is widely used in scientific research due to its deuterium labeling, which makes it valuable in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of ethylamine into biological molecules.
Medicine: Utilized in the development of deuterated drugs to study their metabolic pathways and improve their pharmacokinetic properties.
Industry: Applied in the synthesis of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy
Mechanism of Action
The mechanism of action of ethylamine-N,N-d2 involves its interaction with various molecular targets. As a primary amine, it can act as a nucleophile, participating in nucleophilic substitution and addition reactions. The deuterium atoms in this compound provide a unique isotopic effect, which can influence reaction rates and mechanisms .
Comparison with Similar Compounds
Ethylamine-N,N-d2 can be compared with other deuterated amines and non-deuterated ethylamine:
Ethylamine: The non-deuterated form, with similar chemical properties but without the isotopic effects of deuterium.
Mthis compound: A deuterated form of methylamine, with a similar structure but one less carbon atom.
Diethylamine: A secondary amine with two ethyl groups, differing in its reactivity and physical properties
This compound is unique due to its deuterium labeling, which makes it particularly useful in studies requiring isotopic differentiation.
Properties
IUPAC Name |
N,N-dideuterioethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSNBJAOOMFDIB-ZSJDYOACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480332 | |
Record name | Ethylamine-N,N-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5852-45-9 | |
Record name | Ethylamine-N,N-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5852-45-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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